Cas no 4969-03-3 (2-Piperidin-1-ylmethyl acrylic acid)

2-Piperidin-1-ylmethyl acrylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-piperidin-1-ylmethyl-acrylic acid
- 2-PIPERIDIN-1-YLMETHYL ACRYLIC ACID,
- 1-Piperidinomethylacrylsaeure
- 2-(1-Piperidino)methacrylsaeure
- 2-(Piperidin-1-ylmethyl)acrylic acid
- AB1575
- 2-Piperidin-1-ylmethyl acrylic acid
- 2-[(Piperidin-1-yl)methyl]acrylic acid
- DTXSID60435233
- 2-(Piperidin-1-ylmethyl)acrylicacid
- MFCD06208437
- 2-[(Piperidin-1-yl)methyl]prop-2-enoic acid
- SB37355
- EN300-2502476
- DB-261404
- CS-0340796
- SCHEMBL13719453
- 4969-03-3
- 2-(piperidin-1-ylmethyl)prop-2-enoic acid
- AKOS013434008
-
- MDL: MFCD06208437
- Inchi: InChI=1S/C9H15NO2/c1-8(9(11)12)7-10-5-3-2-4-6-10/h1-7H2,(H,11,12)
- InChI Key: VSSPIZRPHCYIAT-UHFFFAOYSA-N
- SMILES: C=C(CN1CCCCC1)C(=O)O
Computed Properties
- Exact Mass: 169.11000
- Monoisotopic Mass: 169.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Melting Point: Not available
- Boiling Point: 309.7±25.0 °C at 760 mmHg
- Flash Point: 141.1±23.2 °C
- PSA: 40.54000
- LogP: 1.05100
- Vapor Pressure: 0.0±1.4 mmHg at 25°C
2-Piperidin-1-ylmethyl acrylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Piperidin-1-ylmethyl acrylic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Piperidin-1-ylmethyl acrylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM179174-5g |
2-(Piperidin-1-ylmethyl)acrylic acid |
4969-03-3 | 95% | 5g |
$391 | 2023-01-19 | |
Chemenu | CM179174-5g |
2-(Piperidin-1-ylmethyl)acrylic acid |
4969-03-3 | 95% | 5g |
$309 | 2021-08-05 | |
eNovation Chemicals LLC | D971020-500mg |
2-Piperidin-1-ylmethyl-acrylic acid |
4969-03-3 | 95% | 500mg |
$180 | 2024-07-28 | |
Chemenu | CM179174-25g |
2-(Piperidin-1-ylmethyl)acrylic acid |
4969-03-3 | 95% | 25g |
$1169 | 2021-08-05 | |
Alichem | A129004176-10g |
2-(Piperidin-1-ylmethyl)acrylic acid |
4969-03-3 | 95% | 10g |
$645.81 | 2023-09-01 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 78R0112-500mg |
2-Piperidin-1-ylmethyl-acrylic acid |
4969-03-3 | 97% | 500mg |
1009.17CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 78R0112-100mg |
2-Piperidin-1-ylmethyl-acrylic acid |
4969-03-3 | 97% | 100mg |
746.28CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 78R0112-1g |
2-Piperidin-1-ylmethyl-acrylic acid |
4969-03-3 | 97% | 1g |
¥1180.43 | 2025-01-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-288298-250mg |
2-Piperidin-1-ylmethyl acrylic acid, |
4969-03-3 | ≥97% | 250mg |
¥451.00 | 2023-09-05 | |
eNovation Chemicals LLC | D971020-100mg |
2-Piperidin-1-ylmethyl-acrylic acid |
4969-03-3 | 95% | 100mg |
$145 | 2024-07-28 |
2-Piperidin-1-ylmethyl acrylic acid Related Literature
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1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
Additional information on 2-Piperidin-1-ylmethyl acrylic acid
Introduction to 2-piperidin-1-ylmethyl-acrylic acid (CAS No. 4969-03-3)
2-piperidin-1-ylmethyl-acrylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 4969-03-3, is a significant compound in the realm of pharmaceutical and chemical research. This molecule, featuring a piperidine ring linked to an acrylic acid moiety, has garnered attention due to its versatile structural properties and potential applications in drug development. The piperidine moiety contributes to the compound's ability to interact with biological targets, making it a valuable scaffold for medicinal chemists.
The structure of 2-piperidin-1-ylmethyl-acrylic acid consists of a six-membered nitrogen-containing heterocycle (piperidine) attached to a propenoic acid group. This configuration allows for facile modifications at multiple sites, enabling the synthesis of derivatives with tailored biological activities. The acrylic acid segment provides a reactive site for further functionalization, such as esterification or amidation, which can enhance solubility or target specificity.
In recent years, the pharmaceutical industry has shown increasing interest in piperidine-based compounds due to their favorable pharmacokinetic properties and potential therapeutic effects. Studies have demonstrated that piperidine derivatives often exhibit good oral bioavailability and metabolic stability, making them suitable for drug candidates. 2-piperidin-1-ylmethyl-acrylic acid is no exception and has been explored in various research settings for its potential as an intermediate in the synthesis of more complex molecules.
One of the most compelling aspects of 2-piperidin-1-ylmethyl-acrylic acid is its utility in the development of small-molecule inhibitors targeting enzymes involved in critical biological pathways. For instance, research has highlighted its role in the synthesis of compounds that modulate kinases and other enzyme systems relevant to cancer and inflammatory diseases. The ability to modify the piperidine ring while retaining the acrylic acid functionality allows for the creation of molecules with high selectivity and potency.
The acrylic acid moiety in 2-piperidin-1-ylmethyl-acrylic acid also facilitates interactions with nucleophiles, enabling the formation of diverse chemical libraries. This property has been exploited in high-throughput screening campaigns to identify novel bioactive entities. Additionally, the compound's compatibility with various synthetic methodologies makes it a preferred choice for medicinal chemists seeking efficient routes to complex drug candidates.
Recent advancements in computational chemistry have further enhanced the utility of 2-piperidin-1-ylmethyl-acrylic acid. Molecular modeling studies have revealed insights into its binding modes with biological targets, providing a rational basis for structure-based drug design. These computational approaches have been instrumental in optimizing lead compounds derived from this scaffold, improving their pharmacological profiles.
The synthesis of 2-piperidin-1-ylmethyl-acrylic acid itself is well-documented and can be achieved through several routes. One common method involves the reaction of piperidine derivatives with acrylic acid or its esters under controlled conditions. Alternatively, palladium-catalyzed cross-coupling reactions have been employed to introduce the piperidine moiety efficiently. These synthetic strategies highlight the compound's accessibility and readiness for further derivatization.
In conclusion, 2-piperidin-1-ylmethyl-acrylic acid (CAS No. 4969-03-3) represents a promising building block in pharmaceutical research. Its unique structural features and reactivity make it an invaluable asset for designing novel therapeutic agents. As research continues to uncover new applications and synthetic possibilities, this compound is poised to play an increasingly significant role in drug discovery and development.
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